BenchChemオンラインストアへようこそ!

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Salt selection Aqueous solubility Automated synthesis

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1431965-03-5) is the hydrobromide salt of a 6,8-dichloro-substituted imidazo[1,2-a]pyridine-2-carboxylate ester. It belongs to the privileged imidazo[1,2-a]pyridine scaffold class, widely exploited in kinase inhibitor and CNS drug discovery programs.

Molecular Formula C10H9BrCl2N2O2
Molecular Weight 340
CAS No. 1431965-03-5
Cat. No. B2952573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
CAS1431965-03-5
Molecular FormulaC10H9BrCl2N2O2
Molecular Weight340
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl.Br
InChIInChI=1S/C10H8Cl2N2O2.BrH/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8;/h3-5H,2H2,1H3;1H
InChIKeyIRHKUDHDCNGCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide: Core Building Block Identity for Medicinal Chemistry Procurement


Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1431965-03-5) is the hydrobromide salt of a 6,8-dichloro-substituted imidazo[1,2-a]pyridine-2-carboxylate ester. It belongs to the privileged imidazo[1,2-a]pyridine scaffold class, widely exploited in kinase inhibitor and CNS drug discovery programs [1]. The compound bears two chlorine atoms at the 6- and 8-positions of the pyridine ring, an ethyl ester at the 2-position of the imidazole ring, and is supplied as a crystalline hydrobromide salt, which confers distinct solubility and handling advantages over the free-base form (CAS 444791-55-3) . The imidazo[1,2-a]pyridine core is recognized as a 'privileged structure' in medicinal chemistry, with reported activities spanning kinase inhibition, GABA-A receptor modulation, and antibacterial applications [2].

Why Generic Imidazopyridine Building Blocks Cannot Replace Ethyl 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide


In-class imidazo[1,2-a]pyridine building blocks differ critically in three procurement-relevant dimensions: (i) halogen substitution pattern, which dictates the vectors for downstream cross-coupling and the electronic modulation of the heterocyclic core; (ii) the ester functionality at the 2-position, which provides a tractable synthetic handle for amidation, hydrolysis, or reduction that is absent in simpler analogs such as 6,8-dichloroimidazo[1,2-a]pyridine (CAS 858516-69-5); and (iii) salt form, where the hydrobromide salt offers superior aqueous solubility and crystallinity compared to the free base, directly impacting formulation, recrystallization, and handling workflows . Regioisomeric analogs such as ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 478040-91-4) exhibit altered reactivity and biological profiles due to the different chlorine placement, as demonstrated in comparative antibacterial studies [1].

Head-to-Head Differentiation Evidence: Ethyl 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide vs. Closest Analogs


Hydrobromide Salt vs. Free Base: Solubility and Handling Advantages for Automated Synthesis Platforms

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1431965-03-5) exhibits markedly improved aqueous solubility compared to its free base counterpart (CAS 444791-55-3). The hydrobromide salt has a molecular weight of 340 g/mol (C₁₀H₉BrCl₂N₂O₂) versus 259 g/mol for the free base (C₁₀H₈Cl₂N₂O₂), and the protonated form ensures full dissolution in polar solvents including water, methanol, and DMSO at concentrations exceeding 50 mg/mL, whereas the free base requires organic co-solvents and typically achieves ≤10 mg/mL in aqueous buffers . This differential solubility directly enables the hydrobromide salt to be used in automated liquid handling systems and aqueous-phase reactions without pre-dissolution steps, reducing workflow complexity and improving gravimetric accuracy in plate-based synthesis campaigns.

Salt selection Aqueous solubility Automated synthesis

6,8-Dichloro Substitution Pattern: Antibacterial Activity Advantage Over 3,6-Dichloro Regioisomer

Derivatives synthesized from the 6,8-dichloro-imidazo[1,2-a]pyridine scaffold demonstrated superior antibacterial activity compared to analogs with alternative halogenation patterns. In a direct series comparison, 6,8-dichloro-imidazo[1,2-a]pyridine-derived thiazole hybrids exhibited minimum inhibitory concentrations (MICs) as low as 125 μg/mL against P. aeruginosa, whereas the corresponding 3,6-dichloro regioisomeric series showed reduced or absent activity at equivalent concentrations [1][2]. A related scaffold, 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid (the hydrolyzed analog of the target ester), exhibited an IC₅₀ of approximately 7 μM against bacterial targets . These data establish the 6,8-dichloro arrangement as a pharmacophorically relevant substitution pattern distinct from other regioisomers.

Antibacterial Regioisomer comparison MIC

Ethyl Ester Synthetic Handle: Enables 2-Position Derivatization Absent in Core Scaffold 6,8-Dichloroimidazo[1,2-a]pyridine

The ethyl ester at the 2-position of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide provides a pre-installed, orthogonal functional group for downstream diversification—including hydrolysis to the carboxylic acid, amidation, reduction to the alcohol, or Weinreb amide formation—that is entirely absent from the simpler core scaffold 6,8-dichloroimidazo[1,2-a]pyridine (CAS 858516-69-5, M.W. 187 g/mol) . The ester group allows direct entry into amide bond formation without requiring C-H activation or halogen-metal exchange at the 2-position, reducing synthetic step count by at least 2–3 steps compared to starting from the unsubstituted core scaffold .

Synthetic tractability Ester hydrolysis Amidation

Purity Profile: Commercial Availability at ≥97% Purity Enables Direct Use in Fragment-Based Screening Without Re-Purification

Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is commercially available from multiple vendors at certified purity of ≥97% (HPLC) . In contrast, the more generic analog 6,8-dichloroimidazo[1,2-a]pyridine (CAS 858516-69-5) is commonly supplied at 97% purity (GC), but the absence of the ester and salt functionalities reduces its direct applicability in biophysical assays without further derivatization . The combination of the HBr salt for solubility and the ethyl ester synthetic handle means the target compound can be directly weighed and dispensed into assay plates at concentrations exceeding 10 mM in DMSO, a standard requirement for fragment-based screening collections .

Purity Quality control Fragment-based screening

Chlorine Substituent Reactivity: Sequential Functionalization Advantage for Orthogonal Cross-Coupling

The 6- and 8-chlorine atoms on the imidazo[1,2-a]pyridine scaffold are positioned in electronically distinct environments: the 8-chloro is para to the bridgehead nitrogen, while the 6-chloro is meta to the bridgehead and adjacent to the pyridine nitrogen. This electronic differentiation enables sequential, chemoselective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under controlled conditions, a feature demonstrated for 6,8-dichloroimidazo[1,2-a]pyridine derivatives in the synthesis of 2,6,8-trisubstituted kinase inhibitor libraries [1]. Mono-chloro analogs (e.g., ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate) lack the second vector for sequential diversification, limiting library complexity to a single substitution event per scaffold unit .

Cross-coupling C-H activation Sequential functionalization

Optimal Procurement Scenarios for Ethyl 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylate Hydrobromide in Drug Discovery


Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

The target compound serves as an ideal core scaffold for generating 2,6,8-trisubstituted imidazo[1,2-a]pyridine libraries targeting the ATP-binding pocket of kinases such as PI3Kα, Nek2, and Aurora kinases [1]. The two electronically differentiated chlorine atoms permit sequential Suzuki and Buchwald-Hartwig couplings to introduce aryl and amine diversity at the 6- and 8-positions, while the ethyl ester can be hydrolyzed and amidated to install a third diversity element at the 2-position. This three-vector diversification strategy has been validated in the discovery of PI3Kα inhibitors with nanomolar potency [2].

Antibacterial Lead Optimization Starting from 6,8-Dichloro Scaffold

The 6,8-dichloro substitution pattern on the imidazo[1,2-a]pyridine core has been experimentally validated as a privileged antibacterial pharmacophore [1]. Derivatization of this scaffold with thiazole, pyridine, or pyrazole appendages at the 2- or 3-positions (accessible via the ester handle) yields compounds with MIC values as low as 125 μg/mL against P. aeruginosa [2]. The hydrobromide salt form facilitates aqueous-phase reaction conditions for amide coupling and cyclization steps commonly employed in antibacterial library synthesis.

Fragment-Based Screening Collection Expansion

With a molecular weight of 340 g/mol (HBr salt), ≥97% purity, and >10 mM DMSO solubility, ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide meets the standard quality control criteria for incorporation into fragment-based screening (FBS) libraries [1]. The imidazo[1,2-a]pyridine core is a recognized 'privileged fragment' with demonstrated binding to kinase hinges and GABA-A receptor benzodiazepine binding sites [2]. Procurement as the pre-qualified HBr salt eliminates in-house QC, salt conversion, and solubility optimization steps, enabling immediate deployment in fragment soaking, STD-NMR, and SPR screening campaigns [3].

CNS Drug Discovery: GABA-A Receptor Modulator Scaffold Derivatization

The imidazo[1,2-a]pyridine scaffold is the core of DS2, a well-characterized δ-subunit-preferring GABA-A receptor negative allosteric modulator [1]. SAR studies have established that substituents at the 5-, 6-, and 8-positions of the imidazopyridine core critically govern δ-selectivity over γ2-containing receptor subtypes [2]. The target compound, with its 6,8-dichloro substitution and 2-ester handle, provides a strategically functionalized entry point for exploring 2-amido, 6-aryl, and 8-amino substitution patterns in the design of novel δ-selective GABAergic tool compounds with >60-fold selectivity windows, as reported for optimized DS2 analogs [3].

Quote Request

Request a Quote for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.